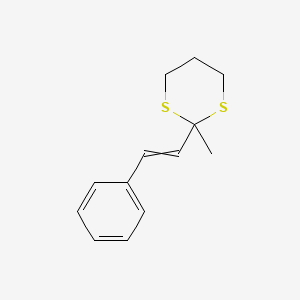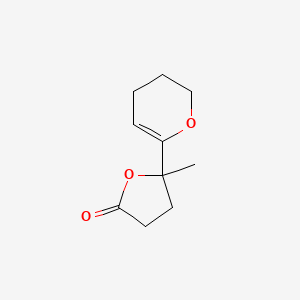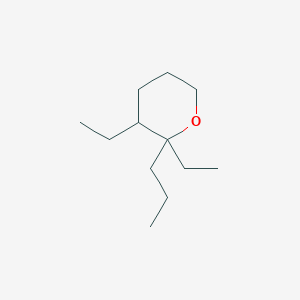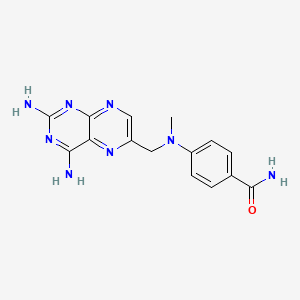
Montanic acid, diisopropanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octacosanoic acid, compound with 1,1’-iminobis[2-propanol] typically involves the reaction of octacosanoic acid with 1,1’-iminobis[2-propanol] under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of octacosanoic acid, compound with 1,1’-iminobis[2-propanol] may involve larger scale reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octacosanoic acid, compound with 1,1’-iminobis[2-propanol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Octacosanoic acid, compound with 1,1’-iminobis[2-propanol] has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of octacosanoic acid, compound with 1,1’-iminobis[2-propanol] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexacosanoic acid, compound with 1,1’-iminobis[2-propanol] (1:1)
- Tetracosanoic acid, compound with 1,1’-iminobis[2-propanol] (1:1)
- Docosanoic acid, compound with 1,1’-iminobis[2-propanol] (1:1)
Uniqueness
Octacosanoic acid, compound with 1,1’-iminobis[2-propanol] is unique due to its longer carbon chain length compared to similar compounds This longer chain length can influence its physical properties, such as melting point and solubility, as well as its biological activity
Propriétés
Numéro CAS |
67953-00-8 |
|---|---|
Formule moléculaire |
C34H71NO4 |
Poids moléculaire |
557.9 g/mol |
Nom IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;octacosanoic acid |
InChI |
InChI=1S/C28H56O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-5(8)3-7-4-6(2)9/h2-27H2,1H3,(H,29,30);5-9H,3-4H2,1-2H3 |
Clé InChI |
ISBNSGCDQLFIAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)

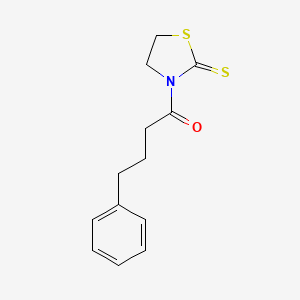
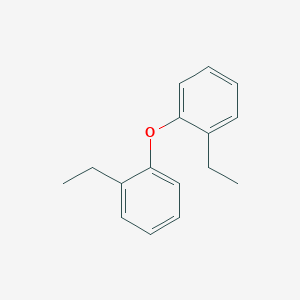
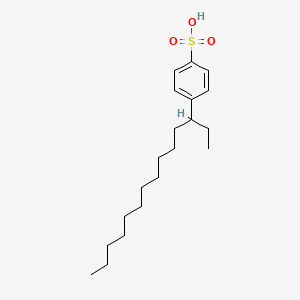

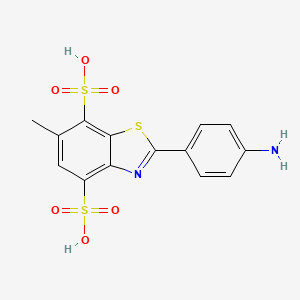
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)

